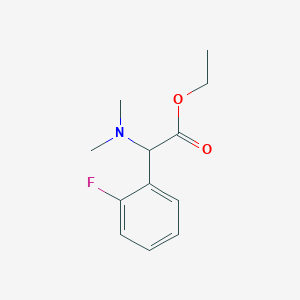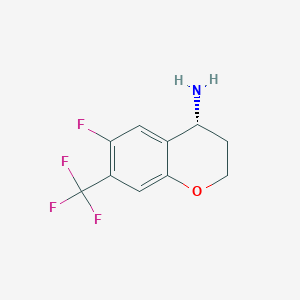
(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amination: Introduction of the amine group at the 4th position using an amination reagent like ammonia or an amine derivative.
Industrial Production Methods
Industrial production of ®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia (NH3), primary and secondary amines.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives with various functional groups.
Scientific Research Applications
®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-7-(Trifluoromethyl)chroman-4-amine: Similar structure but lacks the fluorine atom at the 6th position.
®-8-(Trifluoromethyl)chroman-4-amine: Similar structure but has the trifluoromethyl group at the 8th position instead of the 7th.
Uniqueness
®-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(4R)-6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1 |
InChI Key |
NZDFRDUMERCVAH-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)F)C(F)(F)F |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
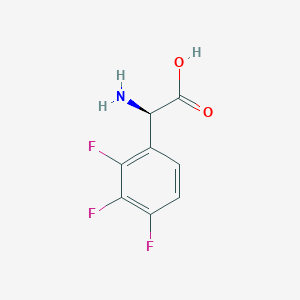
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol](/img/structure/B13041563.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol](/img/structure/B13041571.png)

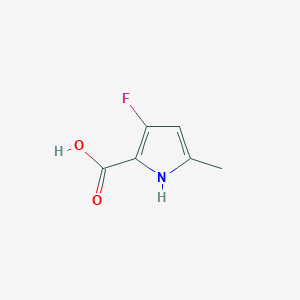
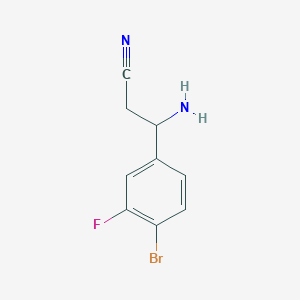
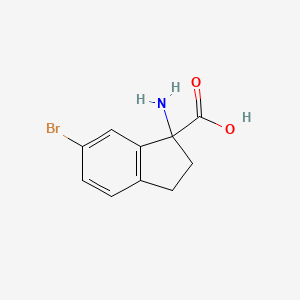
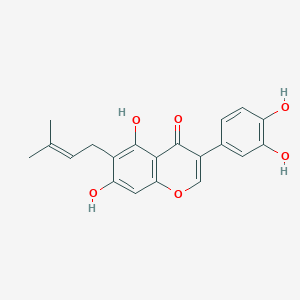
![7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13041609.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
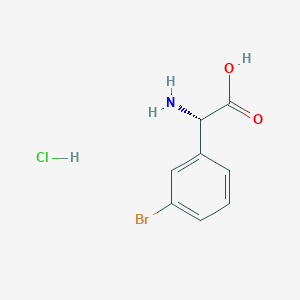
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13041643.png)
